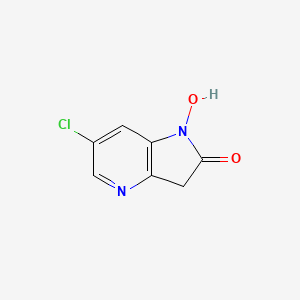

N-Hydroxy-6-chloro-4-aza-2-oxindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN2O2 |

|---|---|

Molecular Weight |

184.58 g/mol |

IUPAC Name |

6-chloro-1-hydroxy-3H-pyrrolo[3,2-b]pyridin-2-one |

InChI |

InChI=1S/C7H5ClN2O2/c8-4-1-6-5(9-3-4)2-7(11)10(6)12/h1,3,12H,2H2 |

InChI Key |

RKLQPMWEMRDENT-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=N2)Cl)N(C1=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxy 6 Chloro 4 Aza 2 Oxindole and Its Structural Analogues

Historical and Classical Approaches to Oxindole (B195798) Synthesis Relevant to N-Hydroxy-6-chloro-4-aza-2-oxindole Precursors

Classical methods for oxindole synthesis provide the foundational knowledge for constructing the core structure of this compound. These approaches often involve cyclization reactions of appropriately substituted aromatic precursors.

A well-established method for the synthesis of oxindoles is the reductive cyclization of o-nitrophenylacetic acid derivatives. This reaction typically involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the lactam ring of the oxindole. For the synthesis of the specific precursor, 6-chlorooxindole, 4-chloro-2-nitrophenylacetic acid is a key starting material. The reduction can be achieved using various reducing agents, such as zinc in the presence of sulfuric acid or iron in acetic acid. A patent discloses the preparation of 6-chloro-oxindole from 4-chloro-2-nitrophenylacetic acid via reductive cyclization using zinc dust and 50% sulfuric acid in ethanol (B145695) at high temperatures under a nitrogen atmosphere. Another patent describes the synthesis of 4-chloro-2-nitrophenylacetic acid from 2,5-dichloronitrobenzene and dimethyl malonate, followed by hydrolysis and decarboxylation. unito.it The subsequent reductive cyclization of this acid derivative yields 6-chloro-oxindole. unito.it

The application of this methodology to the synthesis of the aza-analogue would involve the reductive cyclization of a corresponding nitropyridineacetic acid derivative, such as a 2-nitro-4-chloropyridine-3-acetic acid derivative. The reduction of 3-nitropyridines to N-(3-pyridyl)hydroxylamines has been achieved using zinc in the presence of ammonium (B1175870) chloride and ethanol under ultrasonication, suggesting that similar reductive conditions could be employed for the cyclization to an N-hydroxy-aza-oxindole. researchgate.net

Table 1: Examples of Reductive Cyclization for Oxindole Synthesis

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-chloro-2-nitrophenylacetic acid | Zinc dust, 50% H₂SO₄, ethanol, high temperature, N₂ | 6-chloro-oxindole | Not specified | unito.it |

| 2,5-dichloronitrobenzene | 1. Dimethyl malonate, K₂CO₃, DMSO; 2. HCl, acetic acid | 4-chloro-2-nitrophenylacetic acid | Not specified | unito.it |

| vic-substituted nitropyridines | Zn/NH₄Cl/EtOH, ultrasonication | vic-substituted N-(3-pyridyl)hydroxylamines | - | researchgate.net |

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and their application to the formation of indole (B1671886) and oxindole rings is well-documented. These methods offer high efficiency and functional group tolerance. The synthesis of 7-azaindole (B17877) and 7-azaoxindole derivatives has been achieved through palladium-catalyzed cross-coupling reactions. acs.org A practical process for the synthesis of 2-unsubstituted indoles and azaindoles has been developed by the palladium-catalyzed direct annulation of electron-poor o-chloro/bromoanilines and o-chloroaminopyridines with aldehydes. acs.org This approach could be adapted for the synthesis of the 4-aza-oxindole core.

Furthermore, a two-step, protecting-group-free route to a broad range of aza- and diazaindoles starting from chloroamino-N-heterocycles has been established. This method involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by acetic acid-catalyzed cyclization. nih.gov This strategy is particularly relevant as it starts from a chloro-substituted aminopyridine, a key structural element of the target molecule.

Table 2: Palladium-Catalyzed Synthesis of Aza-Indole/Oxindole Derivatives

| Starting Materials | Catalyst/Reagents | Product | Reference |

| o-chloro/bromoanilines and aldehydes | Palladium catalyst | 2-unsubstituted indoles | acs.org |

| o-chloroaminopyridines and aldehydes | Palladium catalyst | 2-unsubstituted azaindoles | acs.org |

| chloroamino-N-heterocycles and (2-ethoxyvinyl)borolane | SPhos/Pd(OAc)₂, K₃PO₄ then Acetic acid | aza- and diazaindoles | nih.gov |

| N-substituted 4-bromo-7-azaindole and amides/amines | Palladium catalyst, biarylphosphine ligands | 4-amino/amido-7-azaindoles | nih.govbeilstein-journals.org |

Contemporary and Advanced Synthetic Strategies for this compound and Related Structures

Modern synthetic methods offer more sophisticated and efficient routes to complex heterocyclic scaffolds like this compound. These strategies often rely on transition-metal catalysis and domino reactions to construct the target molecule with high levels of control.

Transition-metal catalysis provides powerful tools for the construction of the oxindole core. Palladium-catalyzed amination of unprotected halo-7-azaindoles has been reported, demonstrating the feasibility of functionalizing the aza-indole scaffold. beilstein-journals.org The synthesis of 4- and 6-azaindoles via the Fischer indole synthesis, which can be catalyzed by various acids and metal catalysts, offers another potential entry point to the 4-azaoxindole skeleton. acs.org

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for building molecular complexity. The combination of an intramolecular Schmidt reaction with a Diels-Alder reaction has been used to access a variety of heterocycles, showcasing the power of domino strategies. nih.gov While not directly applied to the synthesis of the target molecule, this illustrates the potential for developing a domino sequence for its construction. A domino difunctionalization of sulfonyl(acryl)imides to form β-substituted α-aryl amides has also been reported, involving a 1,4-addition followed by a polar Truce–Smiles rearrangement. nih.gov Such a sequence could potentially be adapted for the synthesis of functionalized aza-oxindoles.

Transition-Metal-Catalyzed Approaches to the Oxindole Core

Palladium-Catalyzed Intramolecular Cyclizations (e.g., α-bromo-propionanilides)

Palladium-catalyzed intramolecular cyclization represents a powerful method for the synthesis of oxindole frameworks. A notable example is the cyclization of α-bromo-propionanilides to form 3-substituted 2-oxindoles. longdom.org This transformation is significant because the oxidative addition of alkyl halides, particularly secondary ones, to transition metals can be challenging compared to their aryl halide counterparts. longdom.org

The reaction typically involves the use of a palladium catalyst to facilitate the intramolecular C-C bond formation. Key to the success of this method is the appropriate choice of ligand and base. The starting α-bromo-propionanilides are readily prepared, and the methodology demonstrates a broad substrate scope with excellent tolerance for various functional groups, delivering the desired 3-substituted 2-oxindoles in high yields. longdom.org A detailed mechanistic investigation of this process has been performed to better understand the reaction pathway. longdom.org

| Starting Material | Catalyst | Ligand | Base | Product | Yield |

| α-bromo-propionanilide | Pd(OAc)₂ | Buchwald Ligand | K₂CO₃ | 3-methyl-2-oxindole | High |

| Substituted α-bromo-propionanilides | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Various 3-substituted-2-oxindoles | High |

This table represents a generalized summary of reaction components and outcomes based on the principles of palladium-catalyzed intramolecular cyclizations of α-bromo-propionanilides.

Suzuki-Miyaura Coupling for Aza- and Diazaindoles

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. nih.gov This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. nih.govresearchgate.net Its application in the synthesis of aza- and diazaindoles, which are structural analogs of this compound, is of particular importance.

An efficient, protecting-group-free, two-step synthesis for a wide range of aza- and diazaindoles has been developed starting from chloroamino-N-heterocycles. wikipedia.org This method first involves a Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to yield the final product. wikipedia.org The optimization of the Suzuki-Miyaura coupling conditions is crucial for the success of this synthesis. For instance, using a catalyst system of Pd(OAc)₂ with the SPhos ligand and K₃PO₄ as the base in a refluxing mixture of MeCN/H₂O has proven effective for many substrates. wikipedia.org For more challenging substrates, modifications such as using KOH as the base in MeCN can be employed. wikipedia.org

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. nih.gov

| Aryl Halide | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Product |

| Chloroamino-N-heterocycle | (2-ethoxyvinyl)borolane | Pd(OAc)₂ | SPhos | K₃PO₄ | Aza- or Diazaindole Precursor |

| 3,6-dihalo-azaindole | Arylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 3,6-diaryl-azaindole |

This table illustrates representative examples of Suzuki-Miyaura couplings for the synthesis of aza- and diazaindole derivatives.

Metal-Free Synthetic Methodologies

Aza-Nazarov-Type Reactions for N-Hydroxy Oxindoles

The Nazarov cyclization is a powerful tool for the synthesis of five-membered rings, classically involving the acid-catalyzed 4π-electrocyclization of a divinyl ketone to a cyclopentenone. nih.govorganic-chemistry.org The aza-Nazarov reaction is a variation where a nitrogen atom is incorporated into the pentadienyl cation system. While specific examples for the synthesis of N-hydroxy oxindoles via this route are not extensively documented, the general principles of the Nazarov cyclization provide a conceptual framework.

The reaction is initiated by a Brønsted or Lewis acid, which promotes the formation of a pentadienyl cation. acs.org This cation then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation, which subsequently eliminates a proton to yield the cyclopentenone product. organic-chemistry.orgacs.org In an aza-Nazarov reaction, a nitrogen atom would be part of the dienyl system. A nitrogen-interrupted Nazarov cyclization has been reported for the synthesis of indolines, highlighting the potential of this approach for constructing nitrogen-containing heterocyclic systems. nih.gov However, the basicity of the nitrogen atom can be incompatible with the acidic reaction conditions, presenting a challenge. nih.gov

For the synthesis of an N-hydroxy oxindole, a hypothetical precursor could be an N-hydroxy-N-vinylic acrylamide. Activation by a Lewis acid could potentially induce the desired cyclization.

Phenoxide Cyclization Approaches to Hydroxy-Oxindole Derivatives

A notable metal-free approach to hydroxy-oxindole derivatives is through phenoxide cyclization. A method has been developed for the synthesis of 2-(6-hydroxy-2-oxoindolin-3-ylidene)acetate derivatives through an apparent intramolecular cross-dehydrogenative coupling of N-(3-hydroxy)monoanilide of maleic esters. nih.govrsc.org This process involves a base-promoted phenoxide cyclization followed by a base-mediated aerobic oxidation. nih.govrsc.org

The isolation of the intermediate cyclized products during large-scale reactions and their subsequent dehydrogenation with one equivalent of base support a two-step pathway for this transformation. nih.gov This methodology provides a direct route to functionalized 6-hydroxy-2-oxindole derivatives.

| Starting Material | Base | Oxidant | Product |

| N-(3-hydroxy)monoanilide of maleic ester | K₂CO₃ | Air (O₂) | 2-(6-hydroxy-2-oxoindolin-3-ylidene)acetate |

| Substituted N-(3-hydroxy)monoanilides | DBU | O₂ | Various functionalized 6-hydroxy-2-oxindoles |

This table provides a generalized overview of the phenoxide cyclization approach to hydroxy-oxindole derivatives.

Photo-Induced Carboiodination Reactions

A tandem radical addition/cyclization process of 1-(2-iodoethyl)indoles with methyl acrylate (B77674) under Fenton-type conditions has been reported, which, while not photo-induced, demonstrates the cyclization of an iodo-containing substrate onto an indole system. In a hypothetical photo-induced carboiodination, a precursor such as an N-alkenyl-N-(haloaryl)acrylamide could potentially undergo a radical cyclization upon photolysis in the presence of an iodine source and a suitable photosensitizer. This would involve the generation of an aryl radical which could then cyclize onto the appended alkenyl group, with subsequent trapping by an iodine atom. The development of such a reaction would provide a novel entry into halogenated oxindole systems.

Tandem Hydrazonyl Radical-Participated Reactions

Tandem reactions involving hydrazonyl radicals provide an efficient pathway for the construction of complex heterocyclic systems, including functionalized oxindoles. An efficient and practical tandem cyclization/addition/cyclization strategy has been developed for the synthesis of pyrazoline-functionalized oxindoles. This metal- and solvent-free protocol utilizes the reaction of easily accessible β,γ-unsaturated hydrazones with N-aryl acrylamides in the presence of di-tert-butyl peroxide (DTBP) as an oxidant.

The proposed mechanism involves the generation of a hydrazonyl radical via a hydrogen atom transfer process from the hydrazone to a t-BuO radical (formed from the thermal decomposition of DTBP). This hydrazonyl radical then undergoes a 5-exo-trig cyclization to yield a C-centered radical, which subsequently participates in further reactions to form the final product. The nature of the substituents on the hydrazone can influence the course of the cyclization.

Another example of a tandem radical cyclization involves the reaction of N-arylacrylamides with CBr₄, promoted by catalytic amounts of tert-butyl hydroperoxide (TBHP), to construct tribromomethylated 2-oxindoles.

| Reactant 1 | Reactant 2 | Initiator/Oxidant | Product |

| β,γ-unsaturated hydrazone | N-aryl acrylamide | DTBP | Pyrazoline-functionalized oxindole |

| N-arylacrylamide | CBr₄ | TBHP | Tribromomethylated 2-oxindole |

This table summarizes examples of tandem hydrazonyl radical-participated reactions for the synthesis of functionalized oxindoles.

Multicomponent Reaction (MCR) Strategies for Oxindole Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering high efficiency and atom economy by combining three or more reactants in a single step to construct complex molecular architectures. researchgate.netjocpr.com This approach is particularly valuable in the pharmaceutical industry for the rapid generation of diverse compound libraries for drug discovery. researchgate.netjocpr.com

Several MCR strategies have been developed for the synthesis of oxindole derivatives. One notable example involves the palladium-catalyzed three-component reaction of an acrylamide, carbon monoxide, and a benzodiazepine (B76468) derivative to produce oxindoles. beilstein-journals.org Another approach utilizes a copper-catalyzed reaction of 2-iodobenzamides, terminal alkynes, and indole or pyrrole (B145914) derivatives to yield 3,3-disubstituted isoindolinone derivatives. beilstein-journals.org Furthermore, catalyst-free, visible-light-driven one-pot MCRs in a mixture of water and ethanol have been employed for the green synthesis of spirooxindole-linked fused pyrans. researcher.life A divergent and selective synthesis of (E)-3-alkylidene oxindoles has also been achieved through a palladium-catalyzed MCR of 3-diazo oxindole, isocyanide, and aniline. nih.gov

These MCRs provide efficient and streamlined processes for accessing a wide range of structurally diverse oxindole and spirooxindole scaffolds, which are of significant interest due to their presence in various natural products and their notable biological activities. researchgate.netnih.gov

Stereo- and Regioselective Synthesis of Substituted N-Hydroxy-Oxindoles

The biological activity of oxindole derivatives is often dependent on the specific stereochemistry and substitution pattern of the molecule. rsc.org Therefore, the development of stereo- and regioselective synthetic methods is of paramount importance.

Significant efforts have been directed towards the stereoselective synthesis of 3-hydroxy-oxindoles. One approach involves the enantioselective addition of terminal alkynes to isatins and isatin-derived ketimines mediated by dimethylzinc (B1204448) in the presence of a chiral ligand, yielding chiral 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles with moderate to excellent enantioselectivity. rsc.org In these reactions, the facial selectivity of the nucleophilic attack is influenced by the substrate, with alkynylation occurring at the Si face of the isatin (B1672199) carbonyl group and the Re face of the ketimine imine group. rsc.org

Another strategy utilizes scandium(III)-catalyzed enantioselective additions of various nucleophiles to isatins to access 3-substituted-3-hydroxy-oxindole scaffolds with high yields and enantioselectivity. nih.gov Furthermore, a highly stereo- and regioselective synthesis of substituted 3-hydroxy-2-oxindoles has been achieved through the ring opening of spiro-epoxyoxindoles with secondary amines. nih.govrsc.org The stereochemistry of the resulting products can be unambiguously confirmed using X-ray diffraction analysis. nih.govrsc.org

Table 1: Examples of Stereoselective Synthesis of 3-Hydroxy-Oxindoles

| Catalyst/Reagent | Nucleophile/Substrate | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Dimethylzinc / Chiral Perhydro-1,3-benzoxazine | Terminal Alkynes / Isatins & Ketimines | 3-Hydroxy-3-alkynyl-2-oxindoles & 3-Amino-3-alkynyl-2-oxindoles | Moderate to excellent ee | rsc.org |

| Scandium(III) / Chiral Ligand | N-methylindole, 2-methallylsilane, N,N-dimethyl-m-anisidine / Isatins | 3-Substituted-3-hydroxy-oxindoles | 85-99% ee | nih.gov |

| p-TsOH | Secondary Amines / Spiro-epoxyoxindoles | 3-Substituted-3-hydroxy-2-oxindoles | Highly stereo- and regioselective | nih.govrsc.org |

The regioselective functionalization of the oxindole core is crucial for synthesizing specific isomers with desired biological activities. Metalation using magnesium- and zinc-based reagents, such as TMP (2,2,6,6-tetramethylpiperidyl) bases, has been employed for the regioselective functionalization of related heterocyclic scaffolds like pyrazolo[1,5-a]pyridine. nih.govacs.org This approach allows for the introduction of various functional groups at specific positions of the heterocyclic ring system. nih.govacs.org While not directly demonstrated on the this compound scaffold, these methods offer potential strategies for its regioselective modification.

Green Chemistry and Flow Chemistry Applications in Oxindole Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable synthetic methods. Green chemistry principles, such as the use of safer solvents, waste reduction, and energy efficiency, are increasingly being integrated into synthetic protocols. cinz.nz Flow chemistry, which involves performing reactions in continuous-flow reactors, offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and easier scalability. cinz.nzvapourtec.comacs.org

The application of green and flow chemistry in oxindole synthesis is an emerging area. For instance, a catalyst-free, visible-light-driven one-pot multicomponent reaction in a water-ethanol mixture has been developed for the synthesis of spirooxindole derivatives. researcher.life Microwave-assisted synthesis has also been shown to be an efficient method for the rapid synthesis of 3-hydroxy-2-oxindoles with high yields. mdpi.com Flow chemistry has been utilized for the safe handling of hazardous reagents and intermediates, such as organic azides, which can be precursors to various heterocyclic compounds. acs.org The use of peroxides as efficient oxidants in continuous flow reactions has also been explored, offering a safer and more efficient alternative to batch processes. researchgate.net These green and flow chemistry approaches hold significant promise for the sustainable production of oxindole-based compounds.

Synthetic Routes Specific to the this compound Scaffold

The synthesis of the specific this compound scaffold presents unique challenges due to the presence of the aza-group in the six-membered ring and the N-hydroxy functionality.

The construction of the aza-oxindole core, also known as an indolone, is a key step. A general and efficient two-step synthesis of aza- and diazaindoles has been developed starting from chloroamino-N-heterocycles. organic-chemistry.org This method involves a Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by an acetic acid-catalyzed cyclization. organic-chemistry.org This protecting-group-free route provides access to a broad range of aza- and diazaindoles from readily available starting materials. organic-chemistry.org

Another approach involves the synthesis of 7-aza-2-oxindole derivatives through an aldol (B89426) condensation reaction between 7-aza-2-oxindole and various substituted benzaldehydes in basic conditions. nih.gov The synthesis of the core 7-aza-2-oxindole itself can be achieved through established methods. The introduction of the chloro-substituent at the 6-position can be accomplished by starting with appropriately substituted precursors, such as 2,5-dichloronitrobenzene, which can be converted to 6-chloro-oxindole through a series of reactions including malonate addition, hydrolysis, and reductive cyclization. google.com

The generation of aza-ortho-xylylenes via the ring opening of 2-(2-acylaminophenyl)aziridines has been utilized in the construction of complex fused ring systems containing aza-heterocycles. acs.org This methodology, while not directly applied to the synthesis of this compound, demonstrates a powerful strategy for forming aza-containing polycyclic structures.

The introduction of the N-hydroxy group can be a challenging step. It may be introduced at a late stage of the synthesis through oxidation of the corresponding N-H oxindole, or by utilizing starting materials that already contain a protected hydroxylamine (B1172632) functionality. Further research is needed to develop specific and efficient methods for the synthesis of this compound.

Introduction and Manipulation of the N-Hydroxy Moiety

The incorporation of an N-hydroxy group into the azaoxindole scaffold is a critical step that imparts unique electronic and biological properties to the molecule. Several established synthetic routes for the N-hydroxylation of indoles and related heterocyclic systems can be adapted for the synthesis of N-hydroxy-4-aza-2-oxindoles.

One of the most prevalent methods for the formation of N-hydroxyindoles is the reductive cyclization of ortho-nitroaryl precursors . This strategy is advantageous as it constructs the heterocyclic ring and introduces the N-hydroxy group in a single conceptual step. The general mechanism involves the partial reduction of a nitro group to a hydroxylamine, which then undergoes intramolecular condensation with an adjacent carbonyl or a group that can be converted into a carbonyl equivalent.

For the synthesis of N-hydroxy-4-aza-2-oxindole derivatives, a suitable starting material would be a substituted 3-nitropyridine (B142982) bearing an acetic acid or ester group at the 2-position. The reduction of the nitro group can be achieved using various reagents. Common methods include the use of zinc dust in the presence of ammonium chloride or catalytic hydrogenation under controlled conditions. wikipedia.org For instance, the reduction of nitroarenes to N-arylhydroxylamines can be accomplished with reagents like Raney nickel and hydrazine (B178648) at low temperatures (0-10 °C) or through electrolytic reduction. wikipedia.org The choice of reducing agent is crucial to prevent over-reduction to the corresponding amine, which would lead to the formation of an oxindole rather than an N-hydroxyoxindole.

Another powerful approach is the base-mediated cyclization of specific precursors . For example, N-hydroxyindoles can be prepared through a base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates. nih.gov This method involves the use of a hindered base like sodium tert-pentoxide. nih.gov While this has been demonstrated for indole systems, its application to the corresponding aza-analogs would depend on the stability of the pyridine (B92270) ring to the basic conditions.

Furthermore, the direct oxidation of the parent N-H azaoxindole is a potential, though less common, route. The N-hydroxylation of primary and secondary amines can be mediated by enzymatic systems like cytochrome P450, which proceeds via a hydrogen abstraction and rebound mechanism. nih.gov However, chemical methods for direct N-oxidation of oxindoles are not as well-established and can be complicated by side reactions.

Once the N-hydroxy group is installed, it can be further manipulated. For instance, it can be alkylated to form N-alkoxy derivatives. Common alkylating agents include dimethyl sulfate (B86663) and methyl iodide. nih.gov This derivatization can be useful for structure-activity relationship studies.

Table 1: Selected Reagents for the Reduction of Nitroarenes to N-Arylhydroxylamines

| Reagent System | Conditions | Comments |

|---|---|---|

| Zinc / Ammonium Chloride | Aqueous media | A classic and effective method for generating hydroxylamines. wikipedia.org |

| Raney Nickel / Hydrazine | 0-10 °C | Offers good selectivity for the hydroxylamine over the amine. wikipedia.org |

| Electrolytic Reduction | Controlled potential | Can provide high selectivity by careful control of the reduction potential. wikipedia.org |

| Catalytic Hydrogenation | Various catalysts (e.g., Pt, Pd) | Requires careful control of conditions to avoid over-reduction. |

Strategies for Chloro-Substitution at the C-6 Position

The introduction of a chlorine atom at the C-6 position of the 4-aza-2-oxindole ring system requires careful consideration of the directing effects of the heterocyclic nitrogen and the oxindole carbonyl group. The synthetic strategy can involve either starting with a pre-chlorinated precursor or introducing the chlorine atom onto a pre-formed azaoxindole scaffold.

A common and often more reliable approach is to begin the synthesis with a chlorinated pyridine derivative . For the synthesis of 6-chloro-4-aza-2-oxindole, a plausible starting material would be a 2-amino-5-chloropyridine. An efficient route to aza- and diazaindoles from chloroamino-N-heterocycles involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acetic acid-catalyzed cyclization. organic-chemistry.org This method is advantageous as it is protecting-group-free and provides a robust route to the aza-indole core from inexpensive starting materials. organic-chemistry.org

Alternatively, the synthesis can commence from a non-aminated chloropyridine. For instance, the synthesis of 6-chloro-oxindole (the carbocyclic analogue) has been achieved starting from 2,5-dichloronitrobenzene. google.com This involves reaction with a malonate ester, followed by reductive cyclization. A similar strategy could be envisioned for the aza-analogue, starting from a dichloronitropyridine.

Direct electrophilic chlorination of the 4-aza-2-oxindole ring is another possibility, though it may present challenges with regioselectivity. The electronic nature of the 4-aza-2-oxindole ring, with the electron-withdrawing pyridine nitrogen and lactam carbonyl, would influence the position of electrophilic attack. The synthesis of 6-chloro-4-hydroxy-2-quinolone, a related heterocyclic system, has been reported, indicating that functionalization of these types of rings is feasible. researchgate.net

Table 2: Potential Starting Materials for the Synthesis of 6-Chloro-4-aza-2-oxindole

| Starting Material | Potential Synthetic Strategy | Reference for Analogue |

|---|---|---|

| 2-Amino-5-chloropyridine | Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by cyclization. | organic-chemistry.org |

| Dichloronitropyridine | Reaction with a malonate ester followed by reductive cyclization. | google.com |

| 4-Aza-2-oxindole | Direct electrophilic chlorination. | - |

Structure Activity Relationship Sar Studies of N Hydroxy 6 Chloro 4 Aza 2 Oxindole and Its Analogues

General Principles of SAR in Substituted Oxindole (B195798) Derivatives

The biological activity of substituted oxindole derivatives is highly dependent on the nature and position of the substituents on the oxindole ring. capes.gov.brnih.gov The core oxindole structure itself provides a crucial framework for interaction with biological targets. digitellinc.comnih.gov Key points of modification include the nitrogen atom (N-1), the C-3 position, and various positions on the aromatic ring (C-4, C-5, C-6, and C-7).

N-Substitution: The substituent at the N-1 position can significantly influence the compound's properties. For instance, the presence of a benzyl (B1604629) group at the N-1 position of some isatin-derived oxindoles has been shown to improve anti-proliferative activities compared to their N-unsubstituted counterparts. nih.gov

C-3 Substitution: The C-3 position is a critical determinant of biological activity, and its substitution pattern often has a substantial impact. rsc.orgnih.gov The introduction of various groups at this position can modulate the compound's interaction with target proteins. For example, in a series of PI3Kδ inhibitors, the stereochemistry at the C-3 position was crucial, orienting a benzyl group toward a specific pocket in the enzyme. nih.gov

Aromatic Ring Substitution: Substituents on the aromatic portion of the oxindole ring also play a vital role in modulating biological effects. The electronic properties (electron-donating or electron-withdrawing) and the position of these substituents can affect binding affinity and selectivity. For example, in a study of 3-hydroxyoxindoles, the position of a chloro substituent on the phenyl ring of isatin (B1672199) had a remarkable effect on stereoselectivity, with a 5-chloro substituent leading to a higher enantiomeric excess than a 4-chloro substituent. beilstein-journals.org

These general principles highlight the versatility of the oxindole scaffold and the importance of systematic modifications to optimize biological activity.

Impact of the N-Hydroxy Group on Molecular Recognition and Biological Interactions

The introduction of an N-hydroxy group into a molecule can significantly alter its physicochemical properties and its interactions with biological targets. nih.gov This functional group can influence solubility, acid-base characteristics, and, importantly, the binding affinity of the molecule to its target protein. nih.gov

The N-hydroxy moiety can act as a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in a protein's binding site. rsc.org This can lead to enhanced potency and selectivity. In some instances, the N-hydroxy group is a critical pharmacophoric element, essential for the molecule's biological activity. nih.gov For example, in the case of HA-966, a glycine/NMDA receptor antagonist, the N-hydroxy group is part of the pyrrolidinone ring system that is crucial for its neuropharmacological properties. nih.gov

Furthermore, the presence of an N-hydroxy group can influence the conformational preferences of the molecule. Studies on N-hydroxy peptides have shown that this modification can stabilize specific secondary structures, such as β-sheets, which can be important for molecular recognition. rsc.org

Role of the 6-Chloro Substituent in Modulating Biological Activity Profiles

The presence of a halogen substituent, such as chlorine, on the oxindole ring can significantly modulate a compound's biological activity. This is due to a combination of steric, electronic, and hydrophobic effects, as well as the potential for halogen bonding. nih.govnih.gov

Halogen bonding is a noncovalent interaction between a halogen atom and a Lewis base, which can contribute to the binding affinity of a ligand to its protein target. researchgate.netacs.org The strength of this interaction generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). acs.org

In the context of oxindole derivatives, a chloro substituent can engage in favorable interactions with hydrophobic pockets within a protein's binding site. nih.gov For example, in a study of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a 5-chloro substitution on the oxindole ring was proposed to interact with residues in a hydrophobic pocket through halogen bonding, π-stacking, and hydrophobic interactions. nih.gov

The position of the chloro substituent is also critical. As mentioned earlier, the position of a chloro group on the isatin precursor of 3-hydroxyoxindoles was found to significantly impact the stereoselectivity of a reaction, with the 5-chloro isomer being more effective than the 4-chloro isomer. beilstein-journals.org In another study, a 6-chloro-oxindole was successfully used as a starting material in a chemical synthesis. nih.gov

Influence of the 4-Aza Moiety on Ligand-Target Specificity and Efficacy

The replacement of a carbon atom with a nitrogen atom in the aromatic ring of the oxindole scaffold, creating an aza-oxindole, can have a profound impact on the molecule's electronic properties and its ability to interact with biological targets. This nitrogen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein, which can enhance binding affinity and specificity. nih.govbeilstein-journals.org

SAR Analysis of Substituents at Other Positions (e.g., C-3) on Biological Activity

The C-3 position of the oxindole core is a key site for structural modification and plays a critical role in determining the biological activity of these compounds. capes.gov.brnih.gov The introduction of various substituents at this position can lead to compounds with a wide range of pharmacological effects.

The stereochemistry at the C-3 position is often crucial for activity. For many bioactive oxindoles, a specific enantiomer will exhibit significantly higher potency than the other. rsc.org This highlights the importance of the three-dimensional arrangement of the substituent at C-3 for optimal interaction with the target.

The nature of the substituent at C-3 is also a major determinant of activity. For example, the presence of a 3-hydroxy group is a common feature in many bioactive oxindole natural products and synthetic derivatives. nih.govbenthamdirect.com This hydroxyl group can participate in hydrogen bonding interactions within the binding site of a target protein.

Furthermore, the introduction of larger, more complex substituents at the C-3 position can lead to the formation of spirocyclic oxindoles, which have shown a broad spectrum of pharmacological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Hydroxy-6-chloro-4-aza-2-oxindole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govpensoft.net These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective molecules. nih.gov

QSAR models are built using a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. researchgate.netucsb.edu These descriptors can be broadly categorized as:

Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts. ucsb.edu

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and describe its size and shape.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which is important for its absorption and distribution.

Once a set of descriptors has been calculated for a series of compounds with known biological activity, a statistical model is used to find the best correlation between the descriptors and the activity. Common statistical methods used in QSAR include:

Multiple Linear Regression (MLR): This method finds a linear relationship between the biological activity and a set of molecular descriptors. nih.gov

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR method correlates the biological activity with the steric and electrostatic fields surrounding the molecules. nih.govnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): This is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov

The predictive power of a QSAR model is assessed using various statistical parameters, such as the squared correlation coefficient (R²) and the cross-validated R² (q²). nih.govnih.gov A robust and predictive QSAR model can be a valuable tool in the drug discovery process, enabling the rational design of new compounds with improved biological activity. nih.gov

Predictive Capabilities of QSAR Models for Oxindole Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. In the field of medicinal chemistry, QSAR models have proven to be invaluable for predicting the biological activities of novel molecules, thereby guiding the design and optimization of drug candidates. For the oxindole class of compounds, various QSAR studies have been conducted to forecast their potential as therapeutic agents for a range of diseases, including cancer, inflammation, and central nervous system disorders.

The predictive power of a QSAR model is fundamentally dependent on the statistical relevance of the derived correlation. A robust QSAR model is characterized by its ability to not only explain the variance in the biological activity of the compounds in the training set but, more importantly, to accurately predict the activity of compounds not used in the model's development (the test set).

A study focused on oxindole derivatives as 5-hydroxytryptamine (5HT7) receptor inhibitors illustrates the predictive capacity of 3D-QSAR models. nih.gov In this research, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. The resulting models demonstrated good statistical reliability, which is crucial for their predictive application. nih.gov The predictive ability of these models was validated using a test set of 16 molecules that were not included in the training set. nih.gov The predictive r² values, which measure the predictive power of the model, were 0.560 for CoMFA and 0.619 for CoMSIA, indicating a reliable predictive capability for the 5HT7 antagonistic activity. nih.gov

The key statistical parameters that underscore the predictive capabilities of these QSAR models are summarized in the table below.

| Model | r² (Conventional) | q² (Cross-validated) | Predictive r² (Test Set) |

| CoMFA | 0.985 | 0.743 | 0.560 |

| CoMSIA | 0.970 | 0.608 | 0.619 |

| Data sourced from a 3D-QSAR study on oxindole derivatives as 5HT7 inhibitors. nih.gov |

These models work by creating a mathematical relationship between the dependent variable (biological activity) and independent variables (physicochemical properties or molecular descriptors). For instance, the models for 5HT7 inhibitors revealed that steric and electrostatic fields were major contributors to the biological activity. nih.gov This insight allows researchers to predict that modifications to the oxindole scaffold that favorably alter these fields are likely to result in compounds with enhanced inhibitory potency.

Similarly, QSAR models have been developed for spirooxindole derivatives to predict their anti-cancer activity against the HCT-116 colon cancer cell line. nih.gov These atom-based QSAR models help in understanding the structure-activity relationship and are instrumental in designing novel anti-cancer molecules. nih.gov The process involves dividing the dataset into a training set (typically 70%) and a test set (30%) to evaluate the predictive capability of the generated model. nih.gov

Furthermore, 2D-QSAR modeling has been successfully applied to predict the antioxidant activity of 1H-indolyl derivatives. nih.gov Such models can guide the selection of the most promising candidates for synthesis and further in vitro testing, saving time and resources. nih.gov

In essence, the predictive capabilities of QSAR models for oxindole biological activities are a cornerstone of modern drug discovery. By leveraging these computational tools, scientists can screen virtual libraries of compounds, prioritize synthetic efforts, and rationally design novel oxindole analogues with improved therapeutic profiles. The statistical validation of these models provides a measure of confidence in their predictive power, making them an essential component of the drug development pipeline.

Mechanistic Investigations of N Hydroxy 6 Chloro 4 Aza 2 Oxindole Interactions with Biological Targets

Identification and Validation of Specific Biological Targets

The biological activity of N-Hydroxy-6-chloro-4-aza-2-oxindole and its derivatives has been investigated against several key biological targets implicated in various diseases. These studies aim to identify and validate the specific proteins and signaling molecules with which this compound interacts, thereby providing a basis for understanding its potential therapeutic effects.

Cyclin-Dependent Kinase 2 (CDK2)

While direct experimental studies on the inhibitory activity of this compound against Cyclin-Dependent Kinase 2 (CDK2) are not extensively available in the current literature, the broader class of oxindole (B195798) derivatives has been a subject of significant research as CDK2 inhibitors. CDK2 is a key regulator of the cell cycle, and its inhibition is a target for anticancer therapies.

Several studies have focused on substituted oxindoles and have identified compounds with potent inhibitory activity against CDK2. For instance, a study on oxindole–indole (B1671886) conjugates demonstrated that certain derivatives can inhibit CDK2 with percentages of inhibition ranging from 45% to 85% at a concentration of 20 µM. nih.gov Molecular docking studies of other oxindole derivatives have suggested that the oxindole scaffold can form crucial hydrogen bond interactions with key amino acid residues in the CDK2 active site, such as Glu81 and Leu83. mdpi.com Specifically, the hybridization of a 6-chloro-oxindole moiety with other chemical groups has yielded compounds with significant cytotoxic effects, and molecular docking simulations have shown interaction energies with CDK2 of up to -8.593 kcal/mol. mdpi.com These findings suggest that the 6-chloro-4-aza-2-oxindole core structure could be a promising scaffold for the design of CDK2 inhibitors, though further direct experimental validation is required.

Topoisomerase I (Top1)

Currently, there is a lack of specific research data on the inhibitory effects of this compound on Topoisomerase I (Top1). Top1 is a vital enzyme involved in DNA replication and transcription, making it a target for cancer chemotherapy. While other heterocyclic compounds, such as 7-azaindenoisoquinolines, have been investigated as Top1 inhibitors, the activity of 4-aza-2-oxindole derivatives against this enzyme remains an area for future investigation.

Cyclooxygenase-2 (COX-2)

The inhibition of Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins, is a key mechanism for many anti-inflammatory drugs. While direct enzymatic assays for this compound are not specified in the available literature, studies on related 7-aza-2-oxindole derivatives have demonstrated their potential to inhibit the expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophage models. This suggests that the 4-aza-2-oxindole scaffold may contribute to anti-inflammatory effects by modulating COX-2 expression. Molecular docking studies of various indole derivatives with COX-2 have been performed to understand the potential binding interactions, indicating that the indole nucleus is a viable scaffold for COX-2 inhibition. nih.gov

Information regarding the direct binding and modulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) by this compound is not currently available in the scientific literature. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The development of small molecule inhibitors that target the tyrosine kinase activity of VEGFR2 is an important area of cancer research. Computational studies, including molecular docking and dynamics simulations, have been employed to investigate the potential of various heterocyclic compounds, such as oxadiazole derivatives, as VEGFR2 inhibitors. nih.gov These in silico approaches help in identifying potential lead molecules for further experimental validation.

Research into the anti-inflammatory properties of aza-oxindole derivatives has provided evidence of their interaction with key inflammatory mediators. A study on a series of novel indole-2-one and 7-aza-2-oxindole derivatives demonstrated their ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated RAW264.7 macrophages. Furthermore, these compounds were found to inhibit the expression of both COX-2 and inducible Nitric Oxide Synthase (iNOS), another important pro-inflammatory enzyme.

The inhibition of these inflammatory mediators suggests that the 4-aza-2-oxindole scaffold has the potential to exert anti-inflammatory effects. The mechanism is likely tied to the modulation of signaling pathways that regulate the production of these cytokines and enzymes. For instance, the inhibition of COX-2 can lead to a downstream reduction in the production of pro-inflammatory cytokines, including IL-6 and TNF-α.

Table 1: Inhibitory Effects of Aza-Oxindole Derivatives on Inflammatory Mediators

| Mediator | Effect |

|---|---|

| TNF-α | Inhibition of release in LPS-stimulated macrophages. |

| IL-6 | Inhibition of release in LPS-stimulated macrophages. |

| COX-2 | Inhibition of expression in LPS-stimulated macrophages. |

| iNOS | Inhibition of expression in LPS-stimulated macrophages. |

Elucidation of Molecular Mechanisms of Action of this compound

Understanding the molecular mechanisms through which this compound exerts its biological effects is crucial for its development as a potential therapeutic agent. This involves characterizing its binding to target molecules and the subsequent conformational changes it may induce.

While specific crystallographic or NMR structural data for this compound bound to its biological targets are not available, molecular docking studies of related oxindole derivatives have provided insights into potential binding modes.

For CDK2 , docking studies of oxindole-indole conjugates suggest that the oxindole moiety is critical for binding, forming hydrogen bonds with the backbone of key amino acids in the hinge region of the kinase, such as Glu94 and Val96. nih.gov The 6-chloro substitution on the oxindole ring could potentially occupy a hydrophobic pocket, contributing to the binding affinity.

In the case of COX-2 , molecular modeling of indole derivatives has been used to predict their binding orientation within the enzyme's active site. nih.gov These studies can help in designing derivatives with improved affinity and selectivity. For the broader class of aza-indoles, computational studies have also been used to predict binding modes and guide the synthesis of compounds with specific biological activities.

Regarding the interaction with inflammatory mediators , molecular docking studies of indole derivatives with TNF-α and IL-6 have been conducted to understand the structural basis of their inhibitory activity. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are important for the ligand-protein recognition.

There is currently no direct evidence to suggest that this compound acts as an allosteric modulator of its biological targets. Allosteric modulators bind to a site on the protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. While the concept of allosteric modulation is an active area of research for targets like kinases and receptors, specific studies on 4-aza-2-oxindole derivatives in this context are yet to be reported. The development of selective M1 positive allosteric modulators based on an azaindole amide scaffold highlights the potential of this chemical class to engage in such mechanisms. nih.gov Further biophysical and structural studies would be necessary to determine if this compound or its derivatives can induce conformational changes in their targets consistent with an allosteric mechanism.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyclin-Dependent Kinase 2 (CDK2) |

| Topoisomerase I (Top1) |

| Cyclooxygenase-2 (COX-2) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

Cellular Pathway Modulation and Signal Transduction Disruption

There is currently no published research detailing the effects of this compound on cellular pathways or its potential to disrupt signal transduction. Scientific investigation into how this specific compound modulates cellular signaling networks has not been documented.

Apoptosis Induction and Programmed Cell Death Pathways (e.g., Caspase-mediated apoptosis)

No studies were found that specifically investigate the ability of this compound to induce apoptosis or its involvement in programmed cell death pathways. Consequently, there is no information on its potential to activate caspase-mediated apoptosis or other related mechanisms.

Structure-Mechanism Relationships in this compound Analogues

A detailed analysis of the structure-mechanism relationships for analogues of this compound is not possible due to the absence of biological activity data for the parent compound. Without this foundational information, structure-activity relationship (SAR) studies, which are crucial for understanding the contributions of different structural motifs to the compound's mechanism of action, have not been performed or published.

Computational and Theoretical Studies of N Hydroxy 6 Chloro 4 Aza 2 Oxindole

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No specific studies on the molecular docking of N-Hydroxy-6-chloro-4-aza-2-oxindole were found. Therefore, data on its binding affinity, scoring functions, and analysis of its interactions with biological targets are not available.

Binding Affinity Prediction and Scoring Functions

Information not available.

Analysis of Ligand-Target Hydrogen Bonding and Hydrophobic Interactions

Information not available.

Molecular Dynamics (MD) Simulations to Assess Complex Stability and Dynamics

There are no available molecular dynamics simulation studies for this compound to assess its complex stability and dynamics.

Conformational Sampling and Trajectory Analysis of this compound in Complex with Targets

Information not available.

Free Energy Calculations for Binding Processes

Information not available.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure Analysis

No quantum chemical calculation studies, such as DFT, for the electronic structure analysis of this compound could be identified in the public domain.

Conformational Analysis and Tautomeric Forms

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the potential for existing in different isomeric forms. For this compound, computational methods are essential for exploring its conformational flexibility and the relative stability of its possible tautomers.

Conformational Analysis: The N-hydroxy-oxindole core, while largely planar, possesses rotational freedom around single bonds, particularly the N-OH bond. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to identify low-energy conformers. These calculations would typically involve a systematic scan of the potential energy surface by rotating the hydroxyl group to map out stable orientations and the energy barriers between them. The resulting conformational profile is crucial for understanding how the molecule might present itself to a biological target.

Tautomeric Forms: this compound can exist in several tautomeric forms due to the migration of a proton. The primary equilibrium is expected between the N-hydroxy-lactam form and its keto-enamine and enol-imine tautomers. The relative energies of these forms can be calculated using computational methods, which helps in determining the predominant species under physiological conditions. The stability of each tautomer is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the chloro and aza- substitutions on the aromatic ring.

Table 1: Potential Tautomeric Forms of this compound

| Tautomer Name | Structural Description | Key Features |

|---|---|---|

| N-hydroxy-lactam | The hydroxyl group is attached to the nitrogen of the oxindole (B195798) ring, which contains a carbonyl group. | The primary, often most stable, form. |

| 1,7-dihydro-pyrrolo[3,2-b]pyridine-2,3-dione, 3-oxime | An alternative tautomeric form where the N-OH group is represented as an oxime. | May be relevant in specific chemical environments. |

Reactivity Predictions and Reaction Mechanism Investigations

Computational chemistry offers a window into the electronic structure of this compound, allowing for the prediction of its chemical reactivity and the elucidation of potential reaction mechanisms.

Reactivity Predictions: Molecular orbital theory calculations, including the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, can identify the most nucleophilic and electrophilic sites within the molecule. This information is valuable for predicting how the compound will interact with other reagents or biological macromolecules. For instance, the electron-rich aromatic ring and the lone pairs on the nitrogen and oxygen atoms are potential sites for electrophilic attack, while the carbonyl carbon is an electrophilic center.

Reaction Mechanism Investigations: In the synthesis or metabolic transformation of this compound, computational methods can be used to model the reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a proposed mechanism can be constructed. This can help in understanding the feasibility of a reaction, predicting the major products, and optimizing reaction conditions.

In Silico Validation and Lead Optimization via Computational Screening

The 4-aza-2-oxindole scaffold has been identified as a promising framework for the development of kinase inhibitors, including those targeting Tropomyosin Receptor Kinases (Trks). researchgate.netmdpi.comualberta.ca Computational screening and lead optimization are pivotal in harnessing the potential of derivatives like this compound.

In Silico Validation: Molecular docking is a primary computational technique used to validate the potential of a compound as an inhibitor. In this process, the three-dimensional structure of this compound would be computationally placed into the binding site of a target protein. The docking algorithm samples various orientations and conformations of the ligand, and a scoring function estimates the binding affinity. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Lead Optimization: Once an initial hit like this compound is identified, computational methods can guide its optimization to improve potency and selectivity. This involves creating a virtual library of analogues with modifications at various positions of the scaffold. These analogues are then docked into the target's active site to predict which substitutions are most likely to enhance binding affinity. This in silico approach significantly accelerates the design-synthesis-test cycle.

Table 2: General Workflow for Computational Screening and Lead Optimization

| Step | Description | Computational Tools Used |

|---|---|---|

| 1. Target Identification & Preparation | A biologically relevant protein target is selected, and its 3D structure is prepared for docking. | Protein Data Bank (PDB), Molecular modeling software |

| 2. Ligand Preparation | The 3D structure of this compound is generated and its energy is minimized. | Chemistry software, Molecular mechanics force fields |

| 3. Molecular Docking | The ligand is docked into the prepared protein active site to predict binding modes and affinities. | Docking programs (e.g., AutoDock, Glide, FITTED) researchgate.netacs.org |

| 4. Virtual Library Generation | A library of virtual analogues is created by systematically modifying the lead compound. | Combinatorial library generation tools |

| 5. Virtual Screening | The virtual library is docked against the target to identify promising candidates. | High-throughput virtual screening software |

Predictive Modeling of Pharmacological Profiles (excluding ADME/Tox properties)

Beyond single-target interactions, computational models can predict the broader pharmacological profile of this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. For the 4-aza-2-oxindole class, a QSAR model could be developed using a dataset of known analogues and their measured activities against a particular target. mdpi.com Such a model could then be used to predict the activity of new, unsynthesized derivatives, including this compound, based on calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com By analyzing the structures of known active compounds for a particular target, a pharmacophore model can be generated. This model can then be used as a 3D query to screen large compound databases for molecules that fit the pharmacophore, potentially identifying novel scaffolds or predicting the likely targets for a compound like this compound. The development of such models is crucial in modern drug discovery to anticipate a compound's biological activities and potential off-target effects. dntb.gov.ua

Advancements in Research and Future Perspectives for N Hydroxy 6 Chloro 4 Aza 2 Oxindole

Emerging Synthetic Methodologies for Enhanced Accessibility and Diversity

The synthesis of the 4-aza-2-oxindole core is a critical first step, with various methods being developed to improve efficiency and allow for diverse substitutions. Traditional methods often involve multi-step sequences, but newer approaches aim for more direct and versatile routes.

One promising strategy involves the intramolecular cyclization of appropriately substituted pyridine (B92270) derivatives. For instance, a two-step route starting from chloroamino-N-heterocycles has been established for a broad range of aza- and diazaindoles. acs.orgacs.org This method utilizes a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization, offering a protecting-group-free pathway. acs.orgacs.org Another approach is the copper-mediated oxidative coupling of C(sp²)-H and C(sp³)-H bonds, which provides access to aza-oxindoles in good to excellent yields. nih.gov Furthermore, a base-promoted Truce-Smiles rearrangement has been shown to be an efficient method for synthesizing 3,3-disubstituted aza-oxindoles. nih.govunige.ch

The introduction of the N-hydroxy group represents a key synthetic challenge. Methodologies for the synthesis of N-hydroxyindoles often involve the cyclization of 2-nitrostyrene derivatives. nih.gov A base-mediated approach using sodium tert-pentoxide can yield N-hydroxyindoles in a single step. nih.gov Adapting these methods to the 4-aza-2-oxindole scaffold could provide a viable route to N-Hydroxy-6-chloro-4-aza-2-oxindole. Direct oxidation of the parent aza-oxindole at the nitrogen atom is another potential, albeit challenging, avenue that could be explored using modern oxidizing agents like 2-sulfonyloxaziridines.

Table 1: Comparison of Synthetic Methodologies for Aza-oxindole Scaffolds

| Methodology | Key Features | Starting Materials | Potential for N-Hydroxy Introduction |

|---|---|---|---|

| Suzuki-Miyaura Coupling & Cyclization | Protecting-group-free, good yields. acs.orgacs.org | Chloroamino-N-heterocycles. acs.orgacs.org | Post-cyclization N-hydroxylation |

| Copper-Mediated Oxidative Coupling | Direct C-H activation. nih.gov | Substituted pyridines and amides. | Pre-functionalization of starting materials |

| Truce-Smiles Rearrangement | Forms 3,3-disubstituted derivatives. nih.govunige.ch | N-aryl-2-methylnicotinamides. | Compatibility with N-hydroxy group needs investigation |

| Base-Mediated Cyclization | Direct formation of N-hydroxyindoles. nih.gov | 2-nitrostyrene derivatives. nih.gov | Adaptable for aza-analogs |

Identification of Novel Biological Targets and Therapeutic Areas

The oxindole (B195798) and aza-oxindole scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in numerous biologically active molecules. nih.gov While specific targets for this compound are yet to be identified, research on related analogues points towards significant potential in oncology and anti-inflammatory applications.

Derivatives of the oxindole core have shown potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. mdpi.com For example, oxindole-based compounds have been developed as inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer therapy. mdpi.com The vascular endothelial growth factor receptor 2 (VEGFR-2) has also been identified as a potential target for oxindole derivatives through in silico screening. nih.gov The substitution pattern on the oxindole ring, including the presence of a chlorine atom at the 6-position, has been shown to influence the potency and selectivity of these kinase inhibitors. mdpi.com

In the realm of anti-inflammatory agents, aza-oxindole derivatives have been investigated for their ability to modulate key inflammatory pathways. acs.org For instance, some indole-2-one and 7-aza-2-oxindole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The N-hydroxy group in this compound could potentially enhance its activity or confer novel properties, as N-hydroxyindoles have been found to inhibit human lactate (B86563) dehydrogenase A (LDH-A), an enzyme implicated in cancer metabolism. nih.gov

Rational Design and Development of Advanced this compound Analogues

The rational design of advanced analogues of this compound will be crucial for optimizing its therapeutic potential. This involves a deep understanding of the structure-activity relationships (SAR) of the aza-oxindole scaffold. Computational methods, such as molecular docking and pharmacophore modeling, are invaluable tools in this process. nih.gov

For anticancer applications, the design of dual-target inhibitors is a promising strategy to overcome drug resistance and improve efficacy. nih.gov By modeling the binding modes of this compound in the active sites of different kinases, researchers can identify modifications that enhance affinity and selectivity. For example, the introduction of various substituents at the 3-position of the oxindole ring can significantly impact biological activity. researchgate.net

The development of hybrid molecules, where the aza-oxindole core is combined with other pharmacologically active moieties, represents another avenue for creating advanced analogues. acs.org This approach has been successfully used to develop novel anti-inflammatory agents targeting cyclooxygenase-2 (COX-2). acs.org The N-hydroxy group of this compound could serve as a handle for conjugation with other molecules to create prodrugs or targeted drug delivery systems.

Table 2: Potential Biological Targets for Aza-oxindole Derivatives

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | FLT3, CDK2, VEGFR-2, PI3Kα | Oncology | mdpi.commdpi.com |

| Inflammatory Cytokines | TNF-α, IL-6 | Inflammation | nih.gov |

| Enzymes | LDH-A, COX-2 | Oncology, Inflammation | acs.orgnih.gov |

Integration of Multidisciplinary Approaches in this compound Research

The successful development of this compound as a therapeutic agent will necessitate a multidisciplinary approach, integrating expertise from synthetic chemistry, computational biology, pharmacology, and clinical research.

Computational Chemistry and In Silico Screening: At the initial stages, computational tools can be employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound and its analogues. nih.gov Virtual screening of large compound libraries against known biological targets can help in identifying potential mechanisms of action. nih.gov

High-Throughput Screening (HTS): Once a library of this compound analogues has been synthesized, HTS can be used to rapidly assess their biological activity against a panel of targets. This allows for the efficient identification of lead compounds for further development.

Structural Biology: X-ray crystallography and NMR spectroscopy can provide detailed information about the binding interactions between this compound and its biological targets. This structural information is invaluable for the rational design of more potent and selective inhibitors.

Preclinical and Clinical Development: Promising lead compounds will need to undergo rigorous preclinical testing in cell-based and animal models to evaluate their efficacy and safety. This will be followed by phased clinical trials to assess their therapeutic potential in humans.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Hydroxy-6-chloro-4-aza-2-oxindole, and how can purity be validated?

- Methodological Answer:

- Synthesis : Use multi-step protocols involving condensation of substituted oxindole precursors with hydroxylamine derivatives under controlled pH (e.g., DMF with ZnCl₂ catalysis). Reference analogous quinazoline syntheses (e.g., 11-step protocols for AZD8931 derivatives) .

- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization (DMF/ice-water systems). Validate purity via HPLC (C18 columns, UV detection at 254 nm) and compare retention times with certified standards .

- Validation : Confirm molecular weight via high-resolution mass spectrometry (HRMS) and assess structural integrity using -/-NMR .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

- Methodological Answer:

- Structural Analysis : Prioritize -NMR (DMSO-d6) to resolve hydroxyl and aromatic protons, complemented by FT-IR for functional group confirmation (e.g., N–O stretch at ~930 cm⁻¹).

- Crystallography : For unambiguous confirmation, use single-crystal X-ray diffraction (SHELX suite for refinement; space group determination via XPREP) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺, with isotopic patterns matching Cl atoms .

Advanced Research Questions

Q. How does This compound behave under varying pH and temperature conditions, and what degradation products form?

- Methodological Answer:

- Stability Studies :

- Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UPLC-MS at 0, 24, 48, and 72 hours.

- Identify degradation products using HRMS/MS (e.g., loss of –Cl or hydroxyl group oxidation).

- Kinetics : Apply Arrhenius modeling to predict shelf-life. Use multivariate analysis (e.g., PCA) to correlate degradation pathways with environmental factors .

Q. What computational strategies can predict the binding affinity of This compound to biological targets?

- Methodological Answer:

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Validate force fields (AMBER/CHARMM) against crystallographic data .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD/RMSF plots to identify critical residues.

- QSAR : Develop regression models using descriptors like LogP, H-bond donors, and topological polar surface area (TPSA) .

Q. How can contradictions in bioactivity data (e.g., IC₅₀ variability) for this compound be resolved?

- Methodological Answer:

- Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine).

- Data Harmonization : Apply meta-analysis (PRISMA guidelines) to aggregate results across studies. Use Bland-Altman plots to assess inter-lab variability .

- Mechanistic Studies : Perform SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ/kₒff) and rule off-target effects .

Methodological Design & Reporting

Q. What experimental controls are critical when studying This compound in cellular assays?

- Methodological Answer:

- Controls :

- Vehicle : DMSO concentration ≤0.1% (v/v).

- Cytotoxicity : Include MTT/PI staining parallel to activity assays.

- Specificity : Use siRNA knockdown or CRISPR-Cas9 mutants of putative targets.

- Data Reporting : Adhere to MIAME standards for omics data and include raw spectra in supplementary files .

Q. How should researchers document crystallographic data for this compound to ensure reproducibility?

- Methodological Answer:

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD). Annotate SHELXL refinement parameters (R1/wR2, residual density) .

- Visualization : Provide ORTEP diagrams (50% probability ellipsoids) and hydrogen-bonding tables (distance/angle tolerances ±0.01 Å/±1°).

Data Analysis & Contradictions

Q. What statistical approaches are recommended for interpreting dose-response data with high variability?

- Methodological Answer:

- Model Fitting : Use nonlinear regression (GraphPad Prism) with constraints on Hill slopes. Compare AIC values for sigmoidal vs. biphasic models.

- Outlier Handling : Apply Grubbs’ test (α=0.05) and report excluded data points.

- Uncertainty Quantification : Bootstrap IC₅₀ values (10,000 iterations) to generate 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.